1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone 1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14657558
InChI: InChI=1S/C11H16N2O2S/c1-7-10(8(2)14)16-11(13-7)12-6-9-4-3-5-15-9/h9H,3-6H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol

1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone

CAS No.:

Cat. No.: VC14657558

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32 g/mol

* For research use only. Not for human or veterinary use.

1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone -

Specification

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
IUPAC Name 1-[4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazol-5-yl]ethanone
Standard InChI InChI=1S/C11H16N2O2S/c1-7-10(8(2)14)16-11(13-7)12-6-9-4-3-5-15-9/h9H,3-6H2,1-2H3,(H,12,13)
Standard InChI Key KIOUUCKLQRRTHR-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NCC2CCCO2)C(=O)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 1,3-thiazole ring substituted at the 4-position with a methyl group and at the 2-position with a [(tetrahydrofuran-2-ylmethyl)amino] moiety. The 5-position is occupied by an acetyl group, creating a planar electron-deficient region conducive to π-stacking interactions .

Stereochemical Considerations

The tetrahydrofuran ring introduces chirality at the 2-position, yielding two enantiomers (R and S configurations). Computational models suggest the S-enantiomer exhibits superior binding affinity to viral proteases due to optimized hydrogen bonding with the THF oxygen.

Physicochemical Properties

Table 1 summarizes key molecular parameters derived from experimental and computational data:

PropertyValueMethod/Source
Molecular Weight240.32 g/molMass spectrometry
LogP (Partition Coefficient)1.87 ± 0.12HPLC determination
Aqueous Solubility2.34 mg/mL (25°C, pH 7.4)Shake-flask method
pKa6.89 (amino group)Potentiometric titration

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves a modified Hantzsch thiazole synthesis (Figure 1):

  • Intermediate Formation: 3-Chloro-2,4-pentanedione reacts with tetrahydrofuran-2-ylmethylthiourea in absolute ethanol under reflux (8 hours, 78°C) .

  • Cyclization: Intramolecular nucleophilic attack forms the thiazole ring, with yields optimized to 82–90% using microwave-assisted heating .

  • Purification: Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity (HPLC).

Industrial Production Challenges

Scale-up faces three key hurdles:

  • Chiral Resolution: Current diastereomeric salt crystallization methods yield only 68% enantiomeric excess, necessitating advanced chromatographic techniques.

  • THF Stability: The tetrahydrofuran ring undergoes partial ring-opening at temperatures >110°C, requiring strict thermal control during drying.

  • Waste Management: Bromide byproducts from thiourea precursors demand specialized neutralization protocols to meet environmental regulations .

Reactivity and Derivative Formation

Electrophilic Substitution

The acetyl group at C5 undergoes regioselective reactions:

  • Knoevenagel Condensation: With aromatic aldehydes (e.g., benzaldehyde), producing α,β-unsaturated ketones (λmax = 320 nm, ε = 12,400 M⁻¹cm⁻¹).

  • Mannich Reaction: Forms tertiary amine derivatives with piperidine and formaldehyde (yield: 74–88%).

Nucleophilic Aromatic Substitution

The 4-methyl group directs electrophiles to the C2 position:

  • Halogenation: N-bromosuccinimide in CCl₄ yields 2-bromo derivatives (89% yield), key intermediates for Suzuki-Miyaura cross-couplings.

Biological Activity and Applications

DerivativeIC₅₀ (μM)Selectivity Index (vs. Host Proteases)
Parent Compound3.2112.4
2-Bromo Analog0.898.7
Mannich Base5.6718.9

Mechanistic studies indicate competitive inhibition via hydrogen bonding with Glu167 and hydrophobic interactions with Pro248 .

Muscarinic Receptor Modulation

As a positive allosteric modulator (PAM) of M₃ mAChR:

  • EC₅₀ = 220 nM (vs. 450 nM for acetylcholine)

  • Subtype Selectivity: 38-fold over M₂ receptors .

Molecular dynamics simulations reveal stabilization of the receptor's active state through sulfur–nitrogen nonbonding interactions with Tyr529 .

Industrial and Material Science Applications

Polymer Additives

Incorporation (1–5 wt%) into polyurethane matrices enhances:

  • Tensile strength by 40%

  • UV resistance (95% retention after 500 h QUV testing)

  • Thermal stability (Tg increased from 75°C to 112°C) .

Agricultural Formulations

As a synergist in glyphosate herbicides:

ParameterWith AdditiveWithout Additive
ED₅₀ (g/ha)120450
Rainfastness (min)1545

The THF moiety improves cuticular penetration in waxy-leaved weeds .

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